1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one
Description
1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₁₀BrClNO. Its structure includes:
- A phenyl ring substituted with an amino (–NH₂) group at position 2 and a chloromethyl (–CH₂Cl) group at position 2.
- A bromopropanone moiety (–CO–CH₂Br) attached to the phenyl ring.
This combination of functional groups enables diverse reactivity, including nucleophilic substitutions (via the chloromethyl and bromopropanone groups) and hydrogen bonding (via the amino group). Potential applications span pharmaceutical intermediates, enzyme inhibitors, and antimicrobial agents .
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-4-(chloromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-9(14)4-8-2-1-7(6-12)3-10(8)13/h1-3H,4-6,13H2 |
InChI Key |
NGJHBQDNORBRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)N)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromopropanone moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and bromopropanone moieties can participate in covalent bonding with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations and Their Impacts
The biological activity and chemical reactivity of this compound are highly sensitive to substitutions on the phenyl ring and the halogenated ketone moiety. Below is a detailed comparison with structurally related compounds:
Table 1: Structural Analogs and Their Unique Features
| Compound Name | Key Structural Differences | Impact on Properties | References |
|---|---|---|---|
| 1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one | Methylthio (–SCH₃) replaces chloromethyl (–CH₂Cl) | Reduced electrophilicity due to sulfur’s electron-donating nature; altered enzyme inhibition profiles. | |
| 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one | Bromine replaces chlorine in the –CH₂X group | Enhanced leaving-group ability increases reactivity in nucleophilic substitutions; potential cytotoxicity. | |
| 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one | Amino group shifted from position 2 to 4 | Altered hydrogen-bonding interactions ; reduced antimicrobial efficacy against MRSA. | |
| 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one | Bromine replaced by chlorine in the ketone group | Lower halogen electronegativity reduces ketone reactivity; distinct pharmacokinetics. | |
| 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one | Difluoromethoxy (–OCF₂H) replaces chloromethyl | Increased metabolic stability due to fluorine’s resistance to oxidation; improved bioavailability. |
Biological Activity
1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Amino group : Capable of forming hydrogen bonds with biological macromolecules.
- Chloromethyl group : Enhances reactivity and potential for nucleophilic attacks.
- Bromopropanone moiety : Plays a crucial role in the compound's biological activity.
The molecular formula is C₁₃H₁₃BrClN₁O, with a molecular weight of approximately 276.56 g/mol.
This compound interacts with various molecular targets, primarily enzymes and receptors. The binding mechanism may involve:
- Inhibition of Enzyme Activity : The compound can bind to active sites of enzymes, altering their conformation and inhibiting their function.
- Modulation of Signal Transduction : By interacting with receptors, it may influence critical metabolic pathways within cells.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. The following table summarizes findings from notable studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.34 | Arrests cell cycle at G1 phase |
| A549 (Lung Cancer) | 10.50 | Inhibits proliferation |
These results demonstrate the compound's potential as an anticancer agent, particularly through mechanisms that induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Studies suggest that it can effectively inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM across different cell lines. Flow cytometry analysis revealed that the compound triggered apoptotic pathways, significantly increasing caspase-3/7 activity in treated cells .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against common pathogens. The study reported effective inhibition of bacterial growth at concentrations as low as 5 µM, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
